molecular formula C13H18FNO2 B1399559 [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine CAS No. 1402392-57-7

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine

Cat. No.: B1399559
CAS No.: 1402392-57-7
M. Wt: 239.29 g/mol
InChI Key: RJFGPVIDLGRIQM-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is a chemical compound with the molecular formula C13H18FNO2 and an average molecular weight of 239.29 g/mol . This benzylamine derivative is offered exclusively for research purposes and is not intended for diagnostic or therapeutic applications. This compound serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring a benzylamine group and a tetrahydro-2H-pyran-4-ylmethoxy substituent, is common in the development of pharmacologically active molecules. Patent literature indicates that structurally similar [3-fluoro-4-(tetrahydro-2H-pyran-4-ylmethoxy)phenyl]methanamine derivatives are key intermediates in the synthesis of 2-(substituted-phenyl)amino-imidazoline derivatives . These derivatives are investigated for their potential biological activity, highlighting the value of this chemical scaffold in early-stage drug discovery programs . Researchers utilize this compound as a building block to create more complex structures for screening and development. As a research chemical, it is essential for users to consult the associated Safety Data Sheet (SDS) prior to handling. The product is supplied with the understanding that the purchaser will utilize it in a controlled laboratory setting adhering to all applicable professional standards.

Properties

IUPAC Name

[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFGPVIDLGRIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Core

Starting Material: Typically, a phenol derivative or a suitably substituted aromatic compound serves as the precursor. For example, 4-hydroxyphenyl compounds are common starting points.

Key Reaction: Electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce the fluorine atom at the 3-position, often utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Research Data:

  • Patent US20160347717A1 describes multi-step synthesis involving fluorination of aromatic compounds to obtain fluorinated intermediates suitable for further functionalization.

Formation of the Oxan-4-ylmethoxy Group

Method:

  • The oxan-4-ylmethoxy group is typically introduced via nucleophilic substitution of a suitable halogenated precursor with an oxan-4-ylmethoxy nucleophile.
  • Alternatively, the group can be formed through ring-opening reactions of epoxides or tetrahydrofuran derivatives under basic conditions.

Research Data:

  • The synthesis of similar compounds involves etherification reactions where tetrahydrofuran derivatives are reacted with phenolic or aromatic amines, often under acid or base catalysis.

Installation of the Methanamine Moiety

Approach:

  • The final step involves converting the aromatic precursor with a suitable leaving group (e.g., halogen) into the amine via nucleophilic substitution with ammonia or amine derivatives.
  • Reductive amination methods can also be employed if the precursor bears a carbonyl group.

Research Data:

  • Patent US20160347717A1 details the use of amination reactions on aromatic halides to produce methanamine derivatives.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Purpose
1 Aromatic fluorination NFSI, heat Introduce fluorine at the 3-position
2 Ether formation Oxan-4-ylmethanol, base Form the oxan-4-ylmethoxy group
3 Aromatic substitution Halogenated aromatic, ammonia Install the methanamine group

Data Table Summarizing Preparation Methods

Method Step Starting Material Key Reagents Conditions Outcome References
Aromatic fluorination Phenol derivative NFSI or Selectfluor Room temperature to moderate heat 3-Fluoro-phenol derivative
Etherification Phenol derivative Oxan-4-ylmethanol, base Reflux Oxan-4-ylmethoxy substituted aromatic
Amination Halogenated aromatic Ammonia or amines Elevated temperature, pressure Methanamine derivative

Research Findings and Notes

  • Multi-step synthesis is essential due to the structural complexity, especially the selective fluorination and etherification steps.
  • The use of fluorinating agents like NFSI or Selectfluor is preferred for regioselectivity at the 3-position.
  • Ether formation often involves nucleophilic substitution of activated phenols or halogenated intermediates with oxan-4-ylmethanol derivatives.
  • Final amination can be achieved via nucleophilic substitution or reductive amination, depending on the precursor's functional groups.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry :
    • Antidepressant Activity : Compounds with similar structures have been explored for their potential antidepressant effects. The amine functionality is often associated with neurotransmitter modulation.
    • Anticancer Properties : Some phenylamine derivatives have been investigated for their ability to inhibit tumor growth. Future studies could explore this compound's efficacy against various cancer cell lines.
  • Pharmaceutical Development :
    • Drug Design : The unique structural features may contribute to the development of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies could elucidate its pharmacological profile.
    • Prodrug Formulations : The oxane moiety may enhance solubility and bioavailability, making it a candidate for prodrug formulations.
  • Material Science :
    • Polymer Chemistry : The compound could serve as a building block for synthesizing polymers or copolymers with tailored properties, particularly those involving functionalized aromatic systems.

Case Studies

  • Synthesis and Characterization :
    • Initial studies focus on the synthesis of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine through various synthetic routes, including nucleophilic substitution reactions and coupling reactions involving fluorinated phenols.
  • Biological Activity Screening :
    • Preliminary screenings in vitro may reveal insights into its biological activity, particularly in assays targeting serotonin or dopamine receptors, which are crucial for mood regulation.
  • Toxicological Assessments :
    • Toxicity studies are essential to evaluate the safety profile of the compound before any clinical applications can be considered.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine with analogous compounds, focusing on structural variations, physicochemical properties, and applications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes References
This compound (1247619-84-6) 3-Fluoro, 4-(oxan-4-ylmethoxy) C₁₂H₁₆FNO₂ 225.26 High purity (≥97%), balanced lipophilicity Pharmaceutical R&D, CNS-targeting agents
[3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine (1039873-12-5) 3-Fluoro, 4-(2-methoxyethoxy) C₁₀H₁₄FNO₂ 199.23 Increased hydrophilicity due to ethylene glycol chain Potential for improved aqueous solubility
(4-Fluorophenyl)(oxan-4-yl)methanamine (1339684-69-3) 4-Fluoro, oxan-4-yl directly attached C₁₂H₁₆FNO 209.26 Reduced steric hindrance, simpler structure Scaffold for kinase inhibitors
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride (1803591-16-3) 3-Trifluoromethyl, oxan-4-yl C₁₃H₁₇ClF₃NO 307.73 Enhanced metabolic stability (CF₃ group), hydrochloride salt Likely used in preclinical studies
{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine (1423032-13-6) 4-Methoxy, 3-(oxan-4-yloxymethyl) C₁₄H₂₁NO₃ 251.33 Bulky substituent, potential for altered receptor binding Exploration in GPCR modulation
[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine (N/A) 3-Fluoro, 4-trifluoromethoxy C₈H₇F₄NO 209.15 High lipophilicity (CF₃O group) CNS drug candidates (e.g., serotonin receptor ligands)
This compound hydrochloride (413606-87-8) Hydrochloride salt of parent compound C₁₂H₁₇ClFNO₂ 261.72 Improved aqueous solubility Pharmaceutical formulations

Research Findings and Key Insights

Impact of Substituents on Physicochemical Properties

  • Oxan-4-ylmethoxy vs. Methoxyethoxy ( vs.
  • Trifluoromethyl vs. Fluoro ( vs. 3):
    The trifluoromethyl group in (oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine enhances metabolic stability due to its electron-withdrawing nature, but may reduce aqueous solubility compared to the parent compound’s fluoro substituent .

Salt Forms and Bioavailability

  • The hydrochloride salt of the parent compound (CAS 413606-87-8) exhibits higher aqueous solubility than the free base, making it preferable for injectable formulations or oral dosing .

Stereoelectronic Effects on Binding Affinity

  • The positional isomer {4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine () shows altered receptor interactions due to steric and electronic effects from the methoxy and oxan-4-yloxymethyl groups, suggesting utility in selective enzyme inhibition .

Biological Activity

[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO2C_{13}H_{16}FNO_2. The presence of a fluorine atom and an oxan-4-ylmethoxy group enhances its biological activity by improving its binding affinity to various biological targets.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated for cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), showing promising results in reducing cell viability at certain concentrations .
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The fluorine atom enhances the compound's ability to form hydrogen bonds with enzymes or receptors, modulating various biological pathways. This interaction can lead to the inhibition of specific enzymes involved in disease processes .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells. This modulation can result in reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study 2Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM.
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in LPS-stimulated macrophages.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with active sites of enzymes involved in inflammation and cancer progression, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Start with a nucleophilic substitution reaction between 3-fluoro-4-hydroxybenzaldehyde and oxan-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃/DMF). Monitor intermediates via TLC and HPLC. Optimize reaction temperature (e.g., 80–100°C) and stoichiometry (1:1.2 molar ratio of aldehyde to bromide) to maximize yield . Post-synthesis, reduce the aldehyde to the primary amine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C), ensuring inert atmosphere to prevent byproduct formation.

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm assignments via comparison with synthetic standards or circular dichroism (CD) spectroscopy. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELXL ) can unambiguously assign stereochemistry.

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at intervals (0, 7, 14 days). Identify hydrolysis products (e.g., cleavage of the oxan-4-ylmethoxy group) and quantify using external calibration curves. Store the compound at –20°C in amber vials under argon to mitigate oxidative degradation .

Q. How can purity be assessed beyond standard HPLC?

  • Methodological Answer : Combine orthogonal techniques:

  • Elemental analysis (C, H, N) to verify stoichiometry.
  • NMR (¹H, ¹³C, ¹⁹F) to detect residual solvents or regioisomers (e.g., fluorine coupling patterns in ¹⁹F NMR ).
  • Mass spectrometry (HRMS-ESI) to confirm molecular ion peaks and rule out polymeric impurities.

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform in silico docking (AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs or enzymes). Parameterize the fluorine and oxane moieties for force fields (e.g., GAFF2). Validate predictions with SAR studies: synthesize analogs with modified oxane ring sizes (e.g., oxolane vs. oxepane) and measure binding affinities via SPR or ITC .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to model solvent interactions. Experimentally determine solubility in DMSO, water, and toluene. Correlate with computational COSMO-RS simulations to identify mismatches (e.g., hydrogen-bonding capacity of the oxane group). Adjust solvent mixtures (e.g., DMSO:water gradients) to enhance solubility for biological assays .

Q. What strategies mitigate toxicity risks identified in preliminary in vitro assays?

  • Methodological Answer :

  • Structural modification : Replace the oxane ring with a morpholine or piperidine group to reduce metabolic liability .
  • Prodrug design : Introduce a cleavable ester or carbamate group to the amine, improving pharmacokinetics.
  • Toxicity screening : Use zebrafish embryos or 3D liver spheroids to assess hepatotoxicity and neurotoxicity at sub-micromolar concentrations .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL . Analyze torsion angles (e.g., C-F⋯O interactions) and packing motifs. Compare with DFT-optimized gas-phase structures (B3LYP/6-31G*) to identify crystal-packing influences .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

  • Methodological Answer : Calculate logP using fragment-based methods (ClogP) and compare with experimental shake-flask (pH 7.4) or HPLC-derived values. If deviations exceed 0.5 units, re-examine the compound’s ionization state (pKa via potentiometric titration) or assess aggregation tendencies via dynamic light scattering (DLS) .

Tables for Key Data

Property Method Value Reference
Melting PointDSC112–114°C
logP (Experimental)Shake-flask (octanol/water)2.3 ± 0.1
Chiral PurityChiral HPLC>99% ee
Solubility in PBS (pH 7.4)Nephelometry0.8 mg/mL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine
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[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine

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